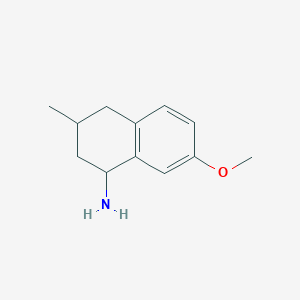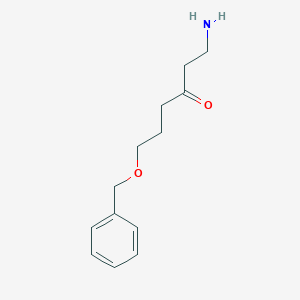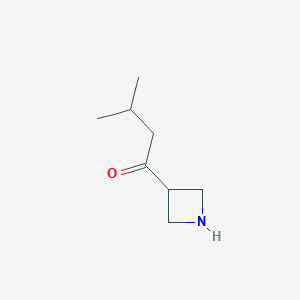![molecular formula C6H10ClN3O2S B13166030 [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride](/img/structure/B13166030.png)
[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The methanesulfonyl chloride group attached to the triazole ring makes this compound highly reactive and useful in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride typically involves the reaction of 1-(Propan-2-yl)-1H-1,2,3-triazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high throughput and consistent product quality.
化学反应分析
Types of Reactions
[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Typical reaction conditions involve solvents such as dichloromethane, acetonitrile, and toluene, with temperatures ranging from -20°C to 80°C depending on the specific reaction.
Major Products Formed
The major products formed from reactions involving this compound include substituted triazoles, sulfonamides, and other derivatives that retain the triazole core structure.
科学研究应用
Chemistry
In chemistry, [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactivity and versatility.
Biology
In biological research, this compound is used to modify biomolecules such as proteins and nucleic acids. The methanesulfonyl chloride group can react with amino or hydroxyl groups in biomolecules, enabling the study of protein function and interactions.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, antifungal, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the functionalization of polymers and the creation of advanced materials with specific properties.
作用机制
The mechanism of action of [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride involves the reactivity of the methanesulfonyl chloride group. This group can form covalent bonds with nucleophiles, leading to the modification of target molecules. The triazole ring can also interact with various molecular targets, influencing biological pathways and processes.
相似化合物的比较
Similar Compounds
1-(Propan-2-yl)-1H-1,2,3-triazole: Lacks the methanesulfonyl chloride group, making it less reactive.
Methanesulfonyl chloride: Does not contain the triazole ring, limiting its applications in triazole-based chemistry.
1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide: Similar structure but with a sulfonamide group instead of methanesulfonyl chloride.
Uniqueness
The uniqueness of [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride lies in its combination of the triazole ring and the methanesulfonyl chloride group. This combination imparts both reactivity and versatility, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C6H10ClN3O2S |
|---|---|
分子量 |
223.68 g/mol |
IUPAC 名称 |
(1-propan-2-yltriazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H10ClN3O2S/c1-5(2)10-3-6(8-9-10)4-13(7,11)12/h3,5H,4H2,1-2H3 |
InChI 键 |
GFLQVZDBNVMIGY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(N=N1)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



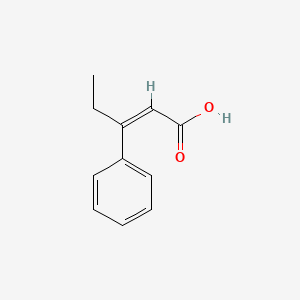
![4-[(3,5-Dichloropyridin-2-YL)oxy]aniline](/img/structure/B13165955.png)
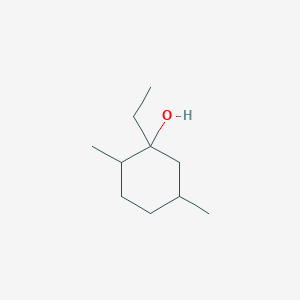
![1-[(2S)-Piperidin-2-YL]propan-1-one](/img/structure/B13165969.png)
![Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13165975.png)
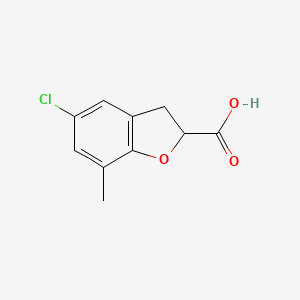

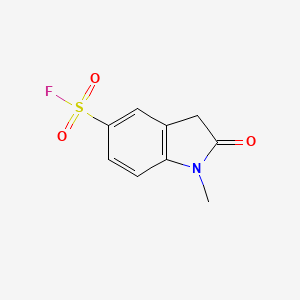

![2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13166005.png)
